2-(2-Ethyl-1-piperidinyl)-5-fluoroaniline
Overview
Description
“2-(2-Ethyl-1-piperidinyl)-5-fluoroaniline” is a chemical compound that likely contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The ethyl group attached to the piperidine ring suggests that it is a derivative of piperidine . The presence of the fluoroaniline group indicates that this compound may have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of “2-(2-Ethyl-1-piperidinyl)-5-fluoroaniline” would likely be characterized by the presence of a piperidine ring, an ethyl group, and a fluoroaniline group . The exact structure would depend on the specific locations of these groups within the molecule.
Chemical Reactions Analysis
The chemical reactions involving “2-(2-Ethyl-1-piperidinyl)-5-fluoroaniline” would depend on the specific reactivity of the functional groups present in the molecule. The piperidine ring is known to participate in various chemical reactions . The fluoroaniline group may also exhibit specific reactivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Ethyl-1-piperidinyl)-5-fluoroaniline” would depend on its specific molecular structure . These could include properties such as solubility, melting point, boiling point, and stability. The presence of the piperidine ring, ethyl group, and fluoroaniline group would all influence these properties .
Scientific Research Applications
Dopamine and Serotonin Antagonism
Research has shown that certain derivatives, including those similar to 2-(2-Ethyl-1-piperidinyl)-5-fluoroaniline, exhibit both dopamine D-2 and serotonin 5-HT2 receptor affinity. This dual antagonism is relevant in the development of antipsychotic medications. For instance, 1-Ethyl-2-imidazolidinone was found to be effective in avoiding catalepsy, a side effect associated with many antipsychotic drugs. Such derivatives have been compared to the atypical neuroleptic clozapine, known for its unique antipsychotic properties with fewer side effects (Perregaard et al., 1992).
Radiolabeled Antagonists for PET
Piperidine derivatives, closely related to 2-(2-Ethyl-1-piperidinyl)-5-fluoroaniline, have been used as radiolabeled antagonists in brain imaging studies. For example, compounds like 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide have been utilized in positron emission tomography (PET) for studying serotonin 1A (5-HT(1A)) receptors in living brains of Alzheimer's disease patients (Kepe et al., 2006). Similarly, compounds like [(18)F]p-MPPF have also been explored for their potential in studying serotonergic neurotransmission with PET (Plenevaux et al., 2000).
Anticancer Research
There is ongoing research into the potential anticancer properties of piperidine derivatives. For instance, some propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have been synthesized and evaluated as anticancer agents. These studies are crucial in developing new therapeutic agents for cancer treatment (Rehman et al., 2018).
Neuroleptic Applications
Piperidine derivatives similar to 2-(2-Ethyl-1-piperidinyl)-5-fluoroaniline have been studied for their neuroleptic properties. For instance, sertindole, a compound with a similar structure, has shown to preferentially affect mesocorticolimbic rather than mesostriatal dopamine neurons, which is significant in the treatment of psychoses (Watanabe & Hagino, 1999).
Antibacterial Agents
Research into 1,4-dihydro-4-oxopyridinecarboxylic acids, which share structural similarities with 2-(2-Ethyl-1-piperidinyl)-5-fluoroaniline, has revealed their potential as antibacterial agents. These compounds have been evaluated for their effectiveness against various bacterial infections, marking a significant step in the development of new antibiotics (Matsumoto et al., 1984).
Safety And Hazards
Future Directions
The potential applications and future directions for research on “2-(2-Ethyl-1-piperidinyl)-5-fluoroaniline” would likely depend on its specific physical, chemical, and biological properties. Given the presence of a piperidine ring, which is common in many pharmaceuticals, one possible direction could be the exploration of its potential biological activity .
properties
IUPAC Name |
2-(2-ethylpiperidin-1-yl)-5-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2/c1-2-11-5-3-4-8-16(11)13-7-6-10(14)9-12(13)15/h6-7,9,11H,2-5,8,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCMZKPBRVDPOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=C(C=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethyl-1-piperidinyl)-5-fluoroaniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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